molecular formula C17H11ClN2O3 B2725068 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde CAS No. 1090708-46-5

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde

Cat. No. B2725068
CAS RN: 1090708-46-5
M. Wt: 326.74
InChI Key: KDEMRRHKDFQUMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. An effective method has been developed for the preparation of novel pyridazine derivatives from easily accessible starting materials mucochloric acid and benzene . The synthesized compounds were fully characterized and some of them displayed good antifungal activities .


Molecular Structure Analysis

The molecular structure of “3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde” consists of a pyridazine ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . The compound also contains a benzene ring, making it a phenylpyridazin derivative .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds have been studied. For instance, it appears that the incorporation of oxadiazole or thiadiazole unit into parent pyridazine derivative and subsequent oxidation of the resulting product might enhance antifungal activity of the designed compounds .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

The synthesis of complex molecules often involves multistep chemical reactions, where specific functional groups are introduced or modified to achieve desired properties or activities. For instance, the synthesis of non-peptide small molecular antagonist benzamide derivatives involves elimination reactions, reduction reactions, and bromination, showcasing a methodology that could be applicable to the synthesis or modification of "3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde" for research or pharmacological purposes (H. Bi, 2015).

Catalysis and Selective Reactions

Catalysts play a crucial role in organic synthesis, affecting the efficiency and selectivity of chemical reactions. Research on sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation demonstrates how specific catalysts can be designed for targeted chemical transformations, potentially relevant to modifying or utilizing "this compound" in synthesis or material science applications (S. Hazra et al., 2015).

Material Properties and Applications

The modification and characterization of organic compounds lead to materials with novel properties. For example, the synthesis and characterization of dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes and their magnetic behaviors explore the creation of materials with specific magnetic properties, which could find applications in sensors, data storage, or as catalysts (S. Uysal & Z. E. Koç, 2010).

Antimicrobial and Antiprotozoal Activities

The development of new antimicrobial and antiprotozoal compounds is a critical area of pharmaceutical research. Studies on novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives for antimicrobial activity highlight the potential for compounds with complex structures, like "this compound," to serve as bases for developing new therapeutics (Vikas Padalkar et al., 2014).

properties

IUPAC Name

3-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-16-15(23-14-8-4-5-12(9-14)11-21)10-19-20(17(16)22)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEMRRHKDFQUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC(=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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